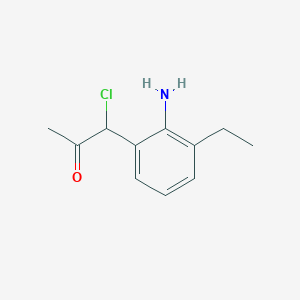

1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one

Description

1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one (CAS: 343791-43-5) is an organic compound with the molecular formula C₉H₉ClN₂O. It features a chlorinated propan-2-one backbone linked to a 2-amino-3-ethylphenyl group. This compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry and pharmaceutical intermediate synthesis .

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

1-(2-amino-3-ethylphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C11H14ClNO/c1-3-8-5-4-6-9(11(8)13)10(12)7(2)14/h4-6,10H,3,13H2,1-2H3 |

InChI Key |

GWEZEJCCSBHRDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Ethyl-Substituted Anilines

An alternative route employs Friedel-Crafts acylation, where 2-amino-3-ethylbenzene reacts with chloroacetyl chloride in the presence of Lewis acids like AlCl₃. This method leverages the electron-donating amino group to activate the phenyl ring for electrophilic substitution.

Optimized Protocol:

- Dissolve 2-amino-3-ethylbenzene (1.0 equiv) in dichloromethane.

- Add AlCl₃ (1.2 equiv) and cool to 0°C.

- Slowly introduce chloroacetyl chloride (1.1 equiv).

- Stir at room temperature for 12 hours.

- Quench with ice-water and extract with DCM.

This method is less efficient than nucleophilic substitution due to competing side reactions, such as polysubstitution or decomposition of the chloroacetyl chloride.

Mechanistic Insights

Role of the Amino Group

The amino group at the 2-position enhances the nucleophilicity of the phenyl ring, facilitating attack on electrophilic carbons in both Sₙ2 and Friedel-Crafts pathways. However, its basicity may also lead to undesired protonation under acidic conditions, necessitating precise pH control.

Chlorine as a Leaving Group

In nucleophilic substitution, the chlorine atom in chloropropanone acts as a leaving group, stabilized by the electron-withdrawing carbonyl group. Quantum mechanical calculations suggest that the transition state involves partial negative charge development on the carbonyl oxygen, accelerating the substitution.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) typically shows a single peak with >95% purity, confirming the absence of major byproducts.

Applications and Derivatives

The compound serves as a precursor for:

- Antimicrobial agents: Chlorinated ketones exhibit activity against Gram-positive bacteria.

- Kinase inhibitors: Structural analogs have been explored in cancer drug discovery.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of “1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one” are not available in the search results, the available literature provides some insight into its potential applications and related compounds.

1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one is a chemical compound with the CAS No. 1804400-14-3 . Chemical analysis reveals its molecular formula to be C11H14ClNO and its molecular weight to be 211.69 . The compound is also known as 2-Propanone, 1-(2-amino-3-ethylphenyl)-1-chloro- .

Applications in Scientific Research

- As a Chemical Intermediate 1-(2-Amino-3-ethylphenyl)-ethanol, a compound structurally similar to 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one, is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Therefore, 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one may have similar applications in chemical synthesis.

- Global Suppliers Currently, Alichem Inc. is listed as a global supplier of 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one .

Related Research

research on similar compounds, such as heterocyclic amines, suggests potential carcinogenic risks associated with this class of chemicals . Studies have investigated the bioavailability, bioreactivity, and DNA adduct formation of heterocyclic amines, revealing their presence in cooked food and cigarette smoke . These findings underscore the importance of thoroughly assessing the toxicological properties of 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one and related compounds .

Chemical Reactions

Based on the chemical reactions of the similar compound, 1-(2-Amino-3-ethylphenyl)ethanol, 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one may undergo similar reactions:

- Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

- Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS: 24253-17-6)

- Molecular Formula : C₉H₈Cl₂O

- Key Differences: Contains two chlorine atoms (one on the propanone chain, one on the phenyl ring) but lacks the amino and ethyl groups. Physical Properties: Density = 1.275 g/cm³; Boiling point = 90–93°C (at 0.22–0.25 Torr) . Applications: Serves as a precursor in the synthesis of heterocyclic compounds. Its lack of an amino group reduces polarity compared to the target compound.

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride (CAS: 474709-89-2)

- Molecular Formula: C₉H₁₁Cl₂NO

- Key Differences: Features an amino group on the propanone chain instead of the aromatic ring. Includes a hydrochloride salt, enhancing water solubility . Applications: Potential use in medicinal chemistry due to its cationic nature, which may improve DNA binding affinity.

Aromatic Ring-Substituted Analogs

1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one (CAS: 1804043-47-7)

- Molecular Formula: C₁₀H₁₂ClNOS

- Key Differences: Substituted with a methylthio (-SMe) group at the 2-position of the phenyl ring, introducing sulfur-based reactivity. Physical Properties: Molecular weight = 229.73 g/mol .

1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one (CAS: 1806344-91-1)

- Molecular Formula: C₁₁H₁₄ClNO₂

- Key Differences: Contains an ethoxy (-OEt) group at the 2-position and a chlorine on the propanone chain. Physical Properties: Molecular weight = 227.69 g/mol . Applications: The ethoxy group could modulate electronic effects on the aromatic ring, altering reaction kinetics in nucleophilic substitutions.

Complex Derivatives with Halogen and Heteroatom Modifications

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

- Molecular Formula : C₁₀H₈BrClF₃OS

- Key Differences :

Biological Activity

1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes an amino group, a chloropropanone moiety, and an ethyl-substituted phenyl ring, which contribute to its reactivity and interactions with biological macromolecules.

The molecular formula of 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one is with a molecular weight of approximately 211.69 g/mol. The presence of the amino group allows for hydrogen bonding, which can significantly influence enzyme activity and receptor interactions.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an alkylating agent, where the chloromethyl group reacts with nucleophilic sites on biomolecules such as DNA or proteins. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Biological Activities

1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although specific mechanisms and efficacy require further investigation.

- Anticancer Properties : The compound has been explored for its ability to induce apoptosis in cancer cells, showing promise in inhibiting cell proliferation in various cancer lines .

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic applications in diseases like cancer and infections .

In Vitro Studies

Several studies have evaluated the biological activity of 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one through in vitro assays:

Docking Studies

Molecular docking studies have indicated that 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one can engage with active sites on enzymes, influencing their function and modulating metabolic pathways. The unique binding profile may allow for selective inhibition of target enzymes without affecting similar human enzymes .

Q & A

Q. What are the common synthetic routes for 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a chloro group with an amine. A plausible route starts with 1-chloropropan-2-one derivatives (e.g., chloroacetone analogs) reacting with 2-amino-3-ethylphenol under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF or DCM) . Optimization includes:

- Temperature control (room temperature to 60°C) to balance reaction rate and side-product formation.

- Catalyst selection (e.g., phase-transfer catalysts for biphasic systems).

- Purification via column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials or oxidized species .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should key peaks be interpreted?

Methodological Answer:

Q. What factors influence the stability of this compound, and how should it be stored for long-term use?

Methodological Answer:

- Light and moisture sensitivity : The chloro and amino groups make the compound prone to hydrolysis and photodegradation. Store in amber vials under inert gas (N₂ or Ar) at –20°C .

- pH stability : Avoid strongly acidic/basic conditions to prevent decomposition of the ketone or amine groups. Use buffered solutions (pH 6–8) for aqueous work .

Advanced Research Questions

Q. What reaction mechanisms dominate the substitution of the chloro group with an amino group in this compound?

Methodological Answer: The reaction likely proceeds via an SN2 mechanism due to the steric accessibility of the chloro group. However, in bulky environments, a radical pathway may compete, especially under UV light or with radical initiators like AIBN . Evidence for the mechanism can be gathered through:

- Kinetic studies (rate dependence on nucleophile concentration).

- Isotopic labeling (e.g., ¹⁵N-labeled amines to track bond formation) .

Q. How can crystallographic data refinement (e.g., using SHELX) address challenges in resolving disorder in the ethylphenyl moiety?

Methodological Answer:

- SHELXL refinement : Apply ISOR and DELU restraints to model anisotropic displacement parameters for the ethyl group. Use PART instructions to handle partial occupancy if disorder persists .

- Validation : Cross-check residual density maps (e.g., using Coot) and validate with R factors (<5% for high-resolution data) .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions (e.g., DFT calculations)?

Methodological Answer:

- Solvent effects : NMR chemical shifts in polar solvents (e.g., DMSO) may deviate from gas-phase DFT predictions. Use PCM (Polarizable Continuum Model) in DFT to account for solvation .

- Conformational flexibility : Compare multiple low-energy conformers (via molecular dynamics simulations ) with experimental data .

Q. What computational methods are recommended for predicting the reactivity of the chloro and amino groups in further derivatization?

Methodological Answer:

Q. What purification strategies are effective for removing byproducts like 3-ethylphenol or unreacted starting materials?

Methodological Answer:

- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3 for the product) .

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) can isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.